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Abstract
Enisamium iodide, an antiviral agent, has demonstrated efficacy against a range of respiratory

viruses, including influenza A and B viruses and SARS-CoV-2.[1][2] This technical guide

provides a comprehensive overview of its chemical structure, physicochemical properties, and

mechanism of action. Detailed experimental protocols for key in vitro assays are provided to

facilitate further research and development. Quantitative data are summarized in structured

tables for ease of reference, and its metabolic activation and inhibitory action on viral RNA

polymerase are visualized through a detailed signaling pathway diagram.

Chemical Structure and Properties
Enisamium iodide, chemically known as 4-(benzylcarbamoyl)-1-methylpyridinium iodide, is a

derivative of isonicotinic acid.[3][4] Its core structure consists of a positively charged N-

methylpyridinium cation and an iodide anion.

Table 1: Chemical and Physical Properties of Enisamium Iodide
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Property Value Reference(s)

Molecular Formula C₁₄H₁₅IN₂O [5]

Molecular Weight 354.19 g/mol [3]

CAS Number 201349-37-3 [3]

IUPAC Name
N-benzyl-1-methylpyridin-1-

ium-4-carboxamide iodide
[5]

SMILES
C[N+]1=CC=C(C=C1)C(=O)N

CC2=CC=CC=C2.[I-]
[3]

Appearance Yellow or yellow-green tablets [6]

Solubility

Highly soluble. ~60 mg/mL at

25°C and 130-150 mg/mL at

37°C in buffer solutions (pH

1.2-7.5)

[7][8]

Permeability

Low permeability in Caco-2 cell

assays (Papp: 0.2 × 10⁻⁶ to

0.3 × 10⁻⁶ cm s⁻¹)

[7][8]

BCS Classification
Class III (High Solubility, Low

Permeability)
[9]

Mechanism of Action: Inhibition of Viral RNA
Polymerase
Enisamium iodide itself is a prodrug that undergoes metabolic activation in the human body.

[10][11] The primary active metabolite, a hydroxylated form named VR17-04, is a potent

inhibitor of viral RNA-dependent RNA polymerase (RdRp).[2][10] This enzyme is crucial for the

replication and transcription of the genomes of RNA viruses.[1][3]

By binding to the active site of the viral RdRp, VR17-04 directly blocks its enzymatic activity,

thereby preventing the synthesis of new viral RNA.[2] This leads to a reduction in viral

replication and shedding, ultimately aiding in the patient's recovery.[10] Studies have shown

that VR17-04 is a more potent inhibitor of influenza virus RNA polymerase than the parent
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compound, enisamium.[11] Docking and molecular dynamics simulations suggest that VR17-

04 may prevent the incorporation of GTP and UTP into the nascent RNA chain.[6]
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Fig. 1: Metabolic activation of Enisamium and inhibition of viral RNA synthesis.

Antiviral Activity
Enisamium has demonstrated a broad spectrum of antiviral activity against various respiratory

viruses.

Table 2: In Vitro Antiviral Activity of Enisamium

Virus Cell Line IC₅₀ Reference(s)

Influenza A/WSN/33

(H1N1)
A549 322 µM [12]

SARS-CoV-2 Caco-2 1.2 mM (chloride salt) [6][13]

Human Coronavirus

NL63 (HCoV NL63)
NHBE ~60 µg/mL [6][13]

Human Parainfluenza

Virus
A549

- (Activity decreased

by 2.3 orders of

magnitude)

[9]

Experimental Protocols
Caco-2 Cell Permeability Assay
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This protocol assesses the intestinal permeability of a compound using the human colon

adenocarcinoma cell line, Caco-2, which forms a monolayer resembling the intestinal

epithelium.

Methodology:

Cell Culture: Culture Caco-2 cells at 37°C in a 5% CO₂ atmosphere in Dulbecco's Modified

Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-

streptomycin.

Monolayer Formation: Seed cells on semipermeable filter supports in transwell plates. Allow

the cells to grow and differentiate for 18-21 days to form a confluent monolayer.

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) using an

epithelial voltohmmeter. Monolayers with TEER values ≥ 200 Ω·cm² are considered suitable

for the assay.[7][8]

Permeability Assay (Apical to Basolateral):

Wash the cell monolayers with transport buffer (e.g., Hanks' Balanced Salt Solution,

HBSS) at pH 7.4.

Add the test compound (e.g., 10 µM Enisamium iodide) to the apical (donor)

compartment.

Add fresh transport buffer to the basolateral (receiver) compartment.

Incubate at 37°C.

Collect samples from the basolateral compartment at specific time intervals (e.g., 30, 60,

90, 120 minutes) and replace with fresh buffer.

Sample Analysis: Analyze the concentration of the compound in the collected samples using

a suitable analytical method, such as LC-MS/MS.

Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following

formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux, A is the surface area
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of the filter, and C₀ is the initial concentration in the donor chamber.
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Fig. 2: Workflow for the Caco-2 permeability assay.

In Vitro Influenza Virus RNA Polymerase Inhibition
Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of

the influenza virus RNA polymerase.

Methodology:

Expression and Purification of RNA Polymerase:

Transfect HEK 293T cells with plasmids expressing the influenza virus RNA polymerase

subunits (PA, PB1, and PB2) tagged with an affinity tag (e.g., Protein A).

Lyse the cells and purify the heterotrimeric polymerase complex using affinity

chromatography (e.g., IgG Sepharose).[1]

In Vitro RNA Synthesis Reaction:

Prepare a reaction mixture containing the purified RNA polymerase, a model viral RNA

(vRNA) template (e.g., a 14-nucleotide vRNA), ribonucleoside triphosphates (rNTPs,

including a radiolabeled rNTP), and the test compound (Enisamium or VR17-04) at

various concentrations.

Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30°C) to allow for

RNA synthesis.

Analysis of RNA Products:

Stop the reaction and extract the RNA products.

Analyze the RNA products by polyacrylamide gel electrophoresis (PAGE) followed by

autoradiography to visualize the newly synthesized RNA.

Quantification and IC₅₀ Determination:

Quantify the intensity of the RNA product bands.
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Plot the percentage of inhibition against the compound concentration and determine the

half-maximal inhibitory concentration (IC₅₀).
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Fig. 3: Workflow for the in vitro RNA polymerase inhibition assay.

Conclusion
Enisamium iodide is a promising antiviral agent with a well-defined mechanism of action

targeting the viral RNA polymerase. Its high solubility makes it a suitable candidate for oral

administration, although its low permeability may require formulation strategies to enhance

bioavailability. The provided experimental protocols offer a foundation for further investigation

into its antiviral properties and for the development of next-generation antiviral therapies. The

detailed understanding of its chemical structure and properties is crucial for researchers and

drug development professionals working to combat respiratory viral infections.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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